molecular formula C16H21Cl2N3 B1668807 Chloropyramine Hydrochloride CAS No. 6170-42-9

Chloropyramine Hydrochloride

Cat. No.: B1668807
CAS No.: 6170-42-9
M. Wt: 326.3 g/mol
InChI Key: VEYWWAGBHABATA-UHFFFAOYSA-N
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Description

Chemical Properties:
Chloropyramine hydrochloride (C₁₆H₂₀ClN₃·HCl, MW 326.26) is a first-generation histamine H₁ receptor antagonist of the ethylenediamine class. It is approved in several European countries for allergic conditions, including rhinitis, urticaria, and conjunctivitis .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H20ClN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYWWAGBHABATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)Cl)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-32-5 (Parent)
Record name Chloropyramine hydrochloride
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DSSTOX Substance ID

DTXSID9048859
Record name Chloropyramine hydrochloride
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Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6170-42-9
Record name Chloropyramine hydrochloride
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Record name Chloropyramine hydrochloride
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Record name Chloropyramine hydrochloride
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Record name CHLOROPYRAMINE HYDROCHLORIDE
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Preparation Methods

Schiff Base Formation with 4-Chlorobenzaldehyde

The foundational method involves condensing 4-chlorobenzaldehyde with 1,1-dimethylethylenediamine to form a Schiff base intermediate. This imine is subsequently reduced to yield the tertiary amine backbone. While this route offers straightforward access to the core structure, challenges arise in controlling stereochemistry and eliminating byproducts from incomplete reductions. Industrial applications often bypass this method due to moderate yields (~60%) and laborious purification requirements.

Nucleophilic Aromatic Substitution with Halopyridines

A more efficient pathway employs 2-halopyridines (X = Cl, Br) reacting with 4-chlorobenzylamine derivatives. For instance, 2-bromopyridine reacts with $$ N,N $$-dimethyl-$$ N' $$-(4-chlorobenzyl)ethylenediamine in toluene under sodium amide catalysis. Key parameters include:

Parameter Optimal Range Impact on Yield
Temperature 25–30°C Maximizes SN2 efficiency
Solvent Anhydrous toluene Prevents hydrolysis
Base Sodium amide (2.2 eq) Ensures deprotonation

This method achieves 85–90% conversion, with subsequent hydrochloride salt formation elevating purity to 95%. Comparative studies show bromopyridine derivatives outperform chloropyridines in reactivity (20% yield increase).

Modern Industrial Synthesis

Large-Scale Alkylation Protocol

Patent CN112645869A details a scalable three-step process:

  • Nucleophilic Addition :
    $$ \text{4-Cl-C}6\text{H}4\text{CH}2\text{CN} + \text{2-Br-C}5\text{H}4\text{N} \xrightarrow{\text{NaNH}2} \text{4-Cl-C}6\text{H}4\text{CH}(\text{C}5\text{H}4\text{N})\text{CN} $$
    • Solvent: Toluene (5 vol)
    • Time: 4–6 hours at 25°C
  • Hydrolysis and Amination :
    The nitrile intermediate undergoes LiAlH$$_4$$ reduction to the primary amine, followed by dimethylation using formaldehyde and sodium cyanoborohydride (Borch reaction).

  • Salt Formation :
    Treating the free base with HCl-saturated ethyl acetate precipitates chloropyramine hydrochloride (mp 218–220°C).

Critical Purification Steps :

  • Liquid-liquid extraction with ethyl acetate removes unreacted starting materials.
  • Recrystallization from methyl tert-butyl ether increases purity from 70% (crude) to 98.5%.

Alternative Methodologies

Reductive Amination Strategies

A novel approach couples 2-aminopyridine with 4-chlorobenzyl chloride via reductive amination using Pd/C catalysis under hydrogen atmosphere. While avoiding harsh bases, this method struggles with over-alkylation, capping yields at 65%.

Microwave-Assisted Synthesis

Recent optimization trials employ microwave irradiation (150 W, 100°C) to accelerate the condensation step, reducing reaction time from 6 hours to 45 minutes. However, scalability remains unproven due to equipment limitations.

Analytical Validation of Synthetic Batches

Quality Control Metrics

Post-synthesis analyses utilize:

  • HPLC : C18 column, 0.1% TFA/acetonitrile gradient ( purity ≥98%)
  • Titrimetry : Non-aqueous titration with HClO$$_4$$ in glacial acetic acid
  • Spectroscopy : $$ ^1\text{H NMR} $$ (DMSO-d$$6$$) δ 8.3 (pyridine-H), 4.6 (N-CH$$2$$), 2.4 (N-CH$$_3$$)

Impurity Profiling :

  • Residual solvents (toluene <300 ppm) via GC-MS
  • Heavy metals (Pb <10 ppm) by ICP-OES

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Reagents

StepReaction TypeReagents/ConditionsProduct
1ChlorinationThionyl chloride (SOCl₂)Intermediate chloride derivative
2Cyanide substitutionTiCl₄, Trimethylsilylcyanide (TMSCN)Nitrile intermediate (4a–i )
3Reduction of nitrile to amineLiAlH₄ in anhydrous diethyl etherFree amine base
4Salt formationHCl in diethyl etherChloropyramine hydrochloride
  • Mechanistic Insight :

    • Step 2 involves nucleophilic cyanide attack on the chloride intermediate, facilitated by TiCl₄ as a Lewis acid .

    • Step 3 reduces the nitrile group (-CN) to a primary amine (-CH₂NH₂) under strongly reducing conditions .

Molecular Interactions and Binding

The compound’s reactivity extends to non-covalent interactions critical for its biological activity:

Table 2: Key Binding Interactions with FAK and VEGFR-3

TargetInteraction TypeResidues InvolvedFunctional Impact
FAKHydrogen bondingSer 910, Pro 911, Asp 1036Disrupts FAK-VEGFR-3 complex
VEGFR-3Hydrophobic interactionsTyr 925, Val 928, Leu 1035Inhibits kinase phosphorylation
  • Structural Basis :

    • The p-chlorophenyl and tert-butyl groups anchor the molecule in hydrophobic pockets .

    • The protonated amine forms a salt bridge with Asp 1036, stabilizing the binding .

Degradation and Stability

This compound undergoes decomposition under specific conditions:

Table 3: Stability and Decomposition Pathways

ConditionObservationByproducts
Heating (>172°C)Thermal decompositionToxic gases (e.g., HCl, Cl₂)
Strong oxidizersOxidation of amine groupsN-oxides, chlorinated aromatics
Aqueous acidic solutionsHydrolysis of amine-HCl saltFree base formation
  • pH Sensitivity : The compound is stable in solid form but hydrolyzes in strongly acidic/basic solutions, releasing free chloropyramine .

Stereochemical Considerations

Despite having a chiral center at the tertiary amine, both enantiomers exhibit similar binding affinities due to conformational flexibility in the FAK binding pocket .

Analytical Characterization

Key spectroscopic data for reaction monitoring:

  • ¹H NMR (CDCl₃): δ 7.45–7.21 (aromatic protons), 5.86 (CH), 2.57 (OH), 1.34 (CH₃) .

  • IR : Peaks at 3250 cm⁻¹ (N-H stretch) and 2210 cm⁻¹ (C≡N stretch) for intermediates .

Citations :

Scientific Research Applications

Clinical Applications

Chloropyramine hydrochloride is widely recognized for its effectiveness in treating several allergic conditions. The primary indications include:

  • Allergic Rhinitis : Relief from nasal congestion, sneezing, and itching.
  • Allergic Conjunctivitis : Alleviation of eye symptoms such as redness and itching.
  • Bronchial Asthma : Used as an adjunct therapy to manage asthma symptoms.
  • Quincke's Edema : Treatment of severe swelling in the skin and mucous membranes.
  • Anaphylactic Shock : Emergency intervention in severe allergic reactions.

Table 1: Clinical Uses of this compound

ConditionDosage FormAdministration RouteTypical Dosage
Allergic RhinitisTabletsOral25 mg, 3-4 times daily
Allergic ConjunctivitisEye dropsTopicalAs prescribed
Bronchial AsthmaInjectionIntravenous/Intramuscular1-2 ampoules as needed
Quincke's EdemaInjectionIntravenous/Intramuscular1-2 ampoules as needed
Anaphylactic ShockInjectionIntravenous/Intramuscular1-2 ampoules as needed

Research Applications

This compound has also been investigated for its potential applications in cancer research. Studies have shown that it can induce apoptosis in certain cancer cell lines by modulating specific signaling pathways.

Case Study: Cancer Research

A study demonstrated that chloropyramine treatment increased SASH1 protein levels in breast cancer cells, leading to reduced cell viability in several cancer types including melanoma and pancreatic cancer. The findings suggest that chloropyramine may serve as a candidate for novel cancer therapies by targeting SASH1 expression .

Pharmacological Studies

Researchers utilize this compound to study antihistaminic activity and interactions with other drugs. Its effects are compared with other antihistamines to understand the pharmacodynamics and pharmacokinetics involved in allergic responses.

Table 2: Pharmacological Properties

PropertyValue
Chemical FormulaC16H20ClN3.HCl
Molar Mass326.27 g/mol
BioavailabilityNearly 100%
Half-lifeApproximately 14 hours
Solubility10 mM in DMSO

Mechanism of Action

Chloropyramine hydrochloride exerts its effects by binding to the histamine H1 receptor. This binding blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions. By inhibiting histamine-induced vasodilation, increased vascular permeability, and tissue edema, this compound effectively reduces the symptoms of allergic conditions .

Comparison with Similar Compounds

Pharmacological Action :

  • Antihistamine : Competitively blocks H₁ receptors, reducing histamine-induced symptoms (itching, swelling) .
  • Anticholinergic Effects : Causes side effects like dry mouth and sedation due to cross-reactivity with acetylcholine receptors .
  • Anticancer Activity: Inhibits focal adhesion kinase (FAK) and vascular endothelial growth factor receptor 3 (VEGFR-3) binding, reducing tumor growth in breast cancer and neuroblastoma models . Induces SASH1 protein expression, sensitizing non-small cell lung cancer (NSCLC) and breast cancer cells to apoptosis, particularly when combined with cisplatin or doxorubicin .

Clinical Use :

  • Rapid onset (15–30 minutes) but short duration (3–6 hours), requiring multiple daily doses .
  • Available as oral tablets, injectables, and topical formulations .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Receptor Targets
Chloropyramine HCl C₁₆H₂₀ClN₃·HCl 326.26 H₁, FAK, VEGFR-3
Embramine HCl C₁₈H₂₂BrNO·HCl 384.74 H₁
Methapyrilene HCl C₁₄H₁₉N₃S·HCl 297.84 H₁
Chlorpheniramine Maleate C₁₆H₁₉ClN₂·C₄H₄O₄ 390.86 H₁

Key Structural Notes:

  • Chloropyramine : Ethylenediamine backbone with pyridyl and chlorobenzyl groups .
  • Embramine : Brominated benzyl group, enhancing lipophilicity .
  • Methapyrilene : Contains a thienyl group, altering receptor-binding kinetics .
  • Chlorpheniramine : Propylamine chain with chlorophenyl group, differing in CNS penetration .

Pharmacological and Clinical Comparison

Parameter Chloropyramine HCl Embramine HCl Methapyrilene HCl Chlorpheniramine Maleate
Primary Use Allergies, cancer adjunct Allergies Allergies Allergies, cold/flu
Antihistamine Efficacy Rapid onset, moderate duration Limited data Moderate sedation Long duration (6–8 hours)
Anticholinergic Effects High (dry mouth, sedation) Moderate High Moderate
Anticancer Activity Yes (FAK/VEGFR-3, SASH1) No No No
IC₅₀ (Cancer Models) 23–170 µM (breast, NSCLC) N/A N/A N/A
Synergy with Chemotherapy Yes (doxorubicin, cisplatin) N/A N/A N/A

Research and Regulatory Status

  • Chloropyramine HCl :
    • Repurposed for cancer therapy due to FAK/VEGFR-3 and SASH1 modulation .
    • Approved in Europe for allergies; under preclinical investigation for oncology .
  • Embramine HCl: Limited modern research; primarily historical use .
  • Methapyrilene HCl: Withdrawn in many markets due to carcinogenicity concerns in animal studies .
  • Chlorpheniramine Maleate : Widely used but lacks anticancer evidence; preferred for prolonged allergy relief .

Side Effect Profiles

Compound Common Side Effects Unique Risks
Chloropyramine HCl Sedation, dry mouth, constipation Increased intraocular pressure
Embramine HCl Drowsiness, blurred vision Limited safety data
Methapyrilene HCl Severe sedation, urinary retention Carcinogenicity in preclinical models
Chlorpheniramine Maleate Mild drowsiness, dizziness Safer in low doses

Biological Activity

Chloropyramine hydrochloride is a first-generation antihistamine primarily used in Eastern European countries for treating various allergic conditions. This article explores its biological activity, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.

This compound acts as a competitive reversible antagonist of the histamine H1 receptor. By binding to these receptors, it inhibits the effects of endogenous histamine, which is responsible for various allergic symptoms such as:

  • Vasodilation
  • Increased vascular permeability
  • Tissue edema

In addition to its antihistaminic properties, chloropyramine exhibits some anticholinergic effects , which can lead to side effects like drowsiness and dry mouth due to its ability to cross the blood-brain barrier .

Therapeutic Applications

Chloropyramine is indicated for the treatment of:

  • Allergic rhinitis
  • Allergic conjunctivitis
  • Bronchial asthma
  • Angioedema
  • Anaphylactic shock
  • Allergic reactions to insect bites and food/drug allergies .

Pharmacological Profile

The following table summarizes key pharmacological actions and characteristics of this compound:

PropertyDescription
Chemical Formula C₁₆H₂₀ClN₃
Molar Mass 289.81 g/mol
Mechanism H1 receptor antagonist
Primary Effects Antihistaminic, anticholinergic
Common Side Effects Drowsiness, dry mouth, constipation
Clinical Use Allergic conditions, bronchial asthma

In Vitro Studies

Recent studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown significant effects on neuroblastoma cell lines (SK-N-AS and SK-N-BE(2)), with an LC50 value around 170 μM and 144 μM respectively. This suggests potential applications in oncology beyond its traditional use as an antihistamine .

In Vivo Studies

In animal models, chloropyramine has been observed to reduce tumor growth significantly when administered alone or in combination with doxorubicin. This synergistic effect highlights its potential as a novel therapeutic agent in cancer treatment by targeting the interaction between VEGFR-3 and FAK proteins .

Case Studies

A notable case involved a child who exhibited severe allergic reactions effectively managed with this compound alongside dexamethasone. The rapid improvement in symptoms after administration underscores the drug's efficacy in acute allergic responses .

Q & A

Q. What are the primary biochemical targets of chloropyramine hydrochloride in cancer research?

this compound primarily targets the protein-protein interaction (PPI) interface between focal adhesion kinase (FAK) and vascular endothelial growth factor receptor-3 (VEGFR-3). By binding to the FAT domain of FAK, it disrupts FAK-VEGFR-3 complex formation, inhibiting downstream signaling pathways critical for tumor survival and metastasis. This mechanism was identified using molecular docking simulations and validated via immunoprecipitation and co-localization assays in breast cancer models .

Q. How does this compound induce apoptosis in cancer cells?

this compound triggers apoptosis by reducing FAK and VEGFR-3 phosphorylation, leading to mitochondrial dysfunction and activation of caspase pathways. In vitro studies using TUNEL assays and flow cytometry demonstrated a dose-dependent increase in apoptotic cells, particularly at concentrations ≥100 μM in neuroblastoma and breast cancer cell lines. This effect is independent of p53 status, suggesting broad applicability across cancer types with varying genetic backgrounds .

Q. What in vitro assays are commonly used to evaluate chloropyramine’s anti-proliferative effects?

Key methodologies include:

  • MTS assays to measure metabolic activity via mitochondrial dehydrogenase.
  • BrdU incorporation assays to quantify DNA synthesis and cell proliferation.
  • Immunoblotting to assess phosphorylation states of FAK and VEGFR-3. These assays are standardized using cell lines (e.g., SK-N-AS neuroblastoma, MDA-MB-231 breast cancer) and validated with controls like doxorubicin .

Advanced Research Questions

Q. What challenges arise when targeting FAK-VEGFR-3 interactions with small molecules like chloropyramine?

A major challenge is achieving selectivity for the FAK-VEGFR-3 interface without affecting other tyrosine kinases. Chloropyramine’s specificity was confirmed via kinase profiling, showing minimal cross-reactivity with 98% of tested kinases. However, off-target effects on histamine H1 receptors (due to its antihistamine origin) necessitate careful dose optimization in vivo .

Q. How does chloropyramine compare to other FAK inhibitors (e.g., Defactinib, GSK2256098) in preclinical models?

Unlike catalytic inhibitors (e.g., Defactinib, which targets FAK’s ATP-binding site), chloropyramine disrupts PPIs, offering unique advantages:

  • Reduced resistance : PPIs are less prone to mutation-driven resistance.
  • Synergy with chemotherapy : Chloropyramine enhances doxorubicin and cisplatin efficacy in vivo, reducing tumor volume by 60–70% compared to monotherapy. However, its lower potency (IC₅₀ ~100 μM in vitro) limits standalone use .

Q. What experimental models validate chloropyramine’s in vivo anti-tumor activity?

Studies use xenograft models (e.g., murine breast cancer) with chloropyramine administered intraperitoneally (20 mg/kg daily). Tumor regression is quantified via caliper measurements and immunohistochemistry, revealing reduced FAK-VEGFR-3 co-localization and phospho-FAK levels. Synergy with chemotherapy is assessed using combination indices (CI <1 indicates synergy) .

Q. How can researchers address discrepancies in chloropyramine’s efficacy across cell lines?

Variability in LC₅₀ values (e.g., 144–170 μM in neuroblastoma vs. 50 μM in breast cancer) may stem from differences in FAK/VEGFR-3 expression. Researchers should:

  • Profile baseline protein expression via Western blot.
  • Use siRNA knockdown to confirm target dependency.
  • Optimize dosing schedules based on pharmacokinetic data (e.g., plasma half-life: 2.5 hours in mice) .

Methodological Considerations

Q. What computational tools are used to study chloropyramine’s binding mode?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict chloropyramine’s interaction with FAK’s FAT domain. Validation includes mutagenesis studies (e.g., alanine scanning of FAK residues Y397/E420) to confirm critical binding sites .

Q. How is chloropyramine’s selectivity validated in kinase profiling assays?

Selectivity is tested using panels of 100+ recombinant kinases (e.g., Src, EGFR). Chloropyramine shows >100-fold selectivity for FAK/VEGFR-3 over most kinases, except histamine H1 receptors. Competitive binding assays (e.g., H1 receptor antagonists like cetirizine) can isolate off-target effects .

Q. What biomarkers are recommended for assessing chloropyramine’s mechanism in clinical trials?

Proposed biomarkers include:

  • Phospho-FAK (Tyr397) levels in tumor biopsies.
  • Circulating VEGFR-3 extracellular domain (sVEGFR-3) as a surrogate for target engagement.
    These are quantifiable via ELISA or multiplex immunoassays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloropyramine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Chloropyramine Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.